4-(1,3-Dioxobutyl)morpholine
Overview
Description
4-(1,3-Dioxobutyl)morpholine is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular compound includes a 1,3-dioxobutyl substituent, which suggests the presence of a ketone functionality within the butyl chain attached to the morpholine ring.
Synthesis Analysis
The synthesis of substituted morpholines, such as 4-(1,3-Dioxobutyl)morpholine, can be achieved through various synthetic routes. One approach is a four-step synthesis from enantiomerically pure amino alcohols, involving a Pd-catalyzed carboamination reaction, which yields morpholine products as single stereoisomers in moderate to good yield . Another method involves the reaction of o-formylphenylboronic acid with morpholine, leading to a product with a planar benzoxaborole fragment . Additionally, the synthesis of related compounds, such as Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, involves enamination followed by condensation with chlorooxalic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex, with the potential for various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, indicating the precise three-dimensional arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Morpholine derivatives can participate in a range of chemical reactions, often serving as intermediates in the synthesis of pharmacologically active compounds. For example, the synthesis of caspase-3 inhibitors involves the use of morpholine sulfonates as key intermediates, demonstrating the versatility of morpholine derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1,3-Dioxobutyl)morpholine would be influenced by both the morpholine ring and the 1,3-dioxobutyl substituent. While specific data on this compound is not provided, morpholine derivatives generally exhibit properties such as solubility in organic solvents and the ability to form hydrogen bonds, which can affect their boiling points, melting points, and reactivity. The presence of the 1,3-dioxo group suggests increased reactivity at the carbonyl sites, which could be exploited in further chemical transformations .
Scientific Research Applications
Chiral Moderators in Drug Synthesis : A study by Kauffman et al. (2000) demonstrated the use of a beta-amino alcohol derived from morpholine as a chiral moderator in synthesizing DPC 963, a drug candidate for HIV-1 treatment. This highlights the role of morpholine derivatives in facilitating asymmetric synthesis for medicinal applications.
Antioxidant Potential and QSAR Analysis : Drapak et al. (2019) conducted a study on the antioxidant activities of morpholine derivatives and performed a quantitative structure-activity relationship (QSAR) analysis. Their findings, detailed in their paper, suggest the potential of these compounds in designing new antioxidants.
Antimicrobial Activity : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microbial strains. Their research, accessible here, indicates the potential use of morpholine derivatives in combating multidrug-resistant microorganisms.
Pharmacological Assessment : Avramova et al. (1998) assessed the toxicological and pharmacological properties of 2‐aryl‐4‐(3‐arylpropyl)morpholines. As per their study, these compounds were evaluated for their effects on the central nervous system, highlighting their relevance in neurological research.
Application in Organic Chemistry : The work by Sporzyński et al. (2005), detailed in their publication, describes the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of a benzoxaborole compound. This illustrates the utility of morpholine derivatives in organic synthesis.
Novel Anti-Inflammatory Agents : Goudie et al. (1983) reported on the synthesis of a novel anti-inflammatory agent from a morpholide, showcasing the role of morpholine derivatives in developing new therapeutic agents. The details are available in their paper.
PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, indicating its application in inhibiting the PI3K-AKT-mTOR pathway, crucial in cancer research. More information can be found in their publication.
properties
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetoacetylmorpholine | |
CAS RN |
16695-54-8 | |
Record name | Acetoacetylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16695-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-dioxobutyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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